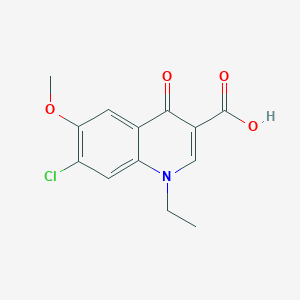
7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is a quinolone derivative Quinolones are a class of synthetic broad-spectrum antibiotics that are effective against a wide range of bacterial infections
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro, ethyl, and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential antibacterial properties. It serves as a model compound for understanding the mechanism of action of quinolone antibiotics.
Medicine: The compound’s potential antibacterial activity makes it a candidate for the development of new antibiotics. It is also explored for its potential use in treating bacterial infections resistant to existing antibiotics.
Industry: In the pharmaceutical industry, the compound is used as an intermediate in the synthesis of various drugs. Its structural features make it a valuable component in the development of new therapeutic agents.
作用机制
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth. This mechanism is similar to other quinolone antibiotics, making it effective against a broad spectrum of bacteria.
相似化合物的比较
Norfloxacin: A fluoroquinolone antibiotic with a similar core structure but different substituents.
Ciprofloxacin: Another fluoroquinolone with a cyclopropyl group instead of an ethyl group.
Levofloxacin: A levo-isomer of ofloxacin with enhanced antibacterial activity.
Uniqueness: 7-Chloro-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group, in particular, can influence its solubility and interaction with bacterial enzymes, potentially leading to different antibacterial activity compared to other quinolones.
属性
分子式 |
C13H12ClNO4 |
|---|---|
分子量 |
281.69 g/mol |
IUPAC 名称 |
7-chloro-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO4/c1-3-15-6-8(13(17)18)12(16)7-4-11(19-2)9(14)5-10(7)15/h4-6H,3H2,1-2H3,(H,17,18) |
InChI 键 |
WCQVZBKCLVLTEL-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



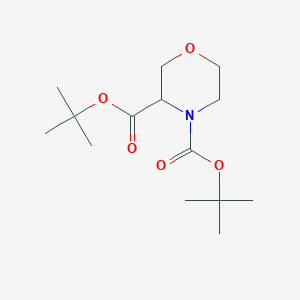
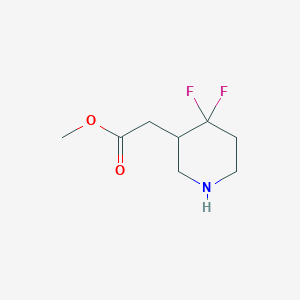
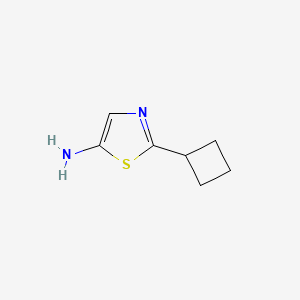

![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)
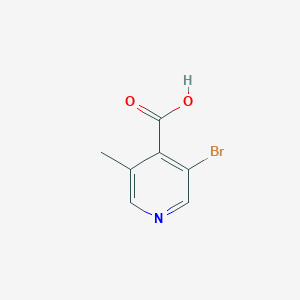
![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)

![2-Methyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810169.png)

![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810180.png)


